HMPL-523
Description
Overview of Tyrosine Kinases and their Significance in Cellular Signaling
Tyrosine kinases are a class of enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific proteins within a cell. wikipedia.org This process, known as phosphorylation, acts as a molecular "on" or "off" switch, thereby regulating a multitude of cellular functions. wikipedia.org These enzymes are integral components of signal transduction cascades, which are responsible for transmitting extracellular signals across the cell membrane to the cytoplasm and often into the nucleus, where they can modify gene expression. geeksforgeeks.org
Receptor tyrosine kinases (RTKs) are a major family of these enzymes, characterized by an extracellular ligand-binding domain, a transmembrane helix, and an intracellular catalytic domain. patsnap.comjove.com The binding of a specific ligand, such as a growth factor or hormone, to the extracellular domain induces a conformational change that leads to receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains. patsnap.comjove.com This autophosphorylation creates docking sites for various downstream signaling proteins, which in turn activate multiple intracellular pathways, including the Ras-MAPK and PI3K-Akt pathways, that are crucial for processes like cell growth, differentiation, metabolism, and survival. patsnap.com
The significance of tyrosine kinases in cellular signaling is underscored by the consequences of their dysregulation. patsnap.com Mutations or overexpression of tyrosine kinases can lead to their constitutive activation, resulting in uncontrolled cell proliferation and survival, which are hallmarks of cancer. wikipedia.org Consequently, tyrosine kinase inhibitors have become a cornerstone of targeted cancer therapy. wikipedia.org
Spleen Tyrosine Kinase (Syk): Structure, Function, and Regulatory Mechanisms
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase, meaning it is located in the cytoplasm rather than being embedded in the cell membrane. nih.govwikipedia.org A defining structural feature of Syk is the presence of two tandem N-terminal Src homology 2 (SH2) domains, followed by a kinase domain. nih.govresearchgate.net These SH2 domains are crucial for Syk's function as they are responsible for binding to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) present on the signaling subunits of various immune receptors. nih.govpnas.org
The primary function of Syk is to act as a key mediator of signal transduction downstream of these immune receptors. nih.gov It is highly expressed in hematopoietic cells, including B cells, T cells, macrophages, neutrophils, and mast cells. wikipedia.orgnih.gov Upon receptor engagement and subsequent phosphorylation of ITAMs by Src family kinases, Syk is recruited to the receptor complex via its SH2 domains. nih.govnih.gov This binding event leads to a conformational change in Syk, relieving its autoinhibited state and resulting in its activation and autophosphorylation. nih.gov
Once activated, Syk phosphorylates a multitude of downstream substrate proteins, thereby initiating and amplifying signaling cascades that control a wide array of cellular responses. nih.govpnas.org These responses are diverse and include cell proliferation, differentiation, phagocytosis, degranulation, and cytokine production. nih.govrupress.orgnih.gov The activity of Syk is tightly regulated to ensure appropriate cellular responses. This regulation occurs through its binding to phosphorylated ITAMs and through phosphorylation of tyrosine residues within its linker regions, which can also lead to its activation. nih.gov
Role of Syk in Immune Cell Signaling Pathways
Syk is an indispensable component of the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell development, maturation, and activation. nih.govnih.gov The BCR complex consists of a membrane-bound immunoglobulin (mIg) molecule and the associated Ig-α/Ig-β heterodimer, which contains the ITAMs. pnas.orgsinobiological.com When an antigen binds to the mIg, it triggers the phosphorylation of these ITAMs by Src family kinases like Lyn. pnas.orgproquest.com
The doubly phosphorylated ITAMs then serve as high-affinity docking sites for the tandem SH2 domains of Syk. pnas.orgnih.gov This recruitment to the BCR complex leads to the activation of Syk, which then phosphorylates neighboring ITAMs, amplifying the initial signal. pnas.orgproquest.com Activated Syk proceeds to phosphorylate several downstream adaptor proteins and enzymes, including BLNK (also known as SLP-65) and PLC-γ2. nih.gov This leads to the formation of a "signalosome" that orchestrates the activation of multiple signaling cascades, ultimately resulting in changes in gene expression, cell metabolism, and cytoskeletal organization that drive B-cell proliferation and differentiation into antibody-producing plasma cells or memory B cells. nih.govsinobiological.com Interestingly, Syk has been identified as a dual-specificity kinase, as it can also phosphorylate a serine residue on Ig-α, which in turn inhibits the BCR signal output, suggesting a self-regulatory mechanism. pnas.org
Syk plays a critical role in signaling downstream of Fc receptors (FcRs), which are expressed on the surface of various immune cells, including macrophages, neutrophils, mast cells, and natural killer (NK) cells. nih.govnih.gov FcRs bind to the Fc portion of antibodies that have opsonized pathogens or other antigens. nih.gov This engagement triggers a potent immune response, and Syk is a central mediator of this process. nih.govrupress.org
Similar to BCR signaling, the clustering of FcRs leads to the phosphorylation of ITAMs within their signaling subunits by Src family kinases. nih.gov Syk is then recruited to these phosphorylated ITAMs via its SH2 domains, leading to its activation. nih.gov In macrophages and neutrophils, activated Syk is essential for mediating FcγR-dependent responses such as phagocytosis, the release of inflammatory mediators, and the production of reactive oxygen species. nih.govrupress.orgimperial.ac.uk Studies using Syk-deficient macrophages have demonstrated a failure to internalize opsonized particles, highlighting the critical role of Syk in this key defense mechanism. rupress.orgimperial.ac.uk In mast cells, Syk activation downstream of the high-affinity IgE receptor (FcεRI) is crucial for the degranulation process that releases histamine (B1213489) and other inflammatory mediators characteristic of allergic responses. researchgate.net
Beyond its well-established roles in BCR and FcR signaling, Syk is involved in a broader range of immune and inflammatory pathways. nih.govnih.gov It functions as an intermediate in intracellular signal transduction for various other receptors in both the adaptive and innate immune systems. nih.govnih.gov
Syk is implicated in signaling from C-type lectin receptors (CLRs), which are important for recognizing fungal pathogens. nih.gov It also plays a role in integrin signaling in cells like neutrophils and platelets, contributing to cellular adhesion and activation. nih.gov Furthermore, Syk has been shown to be involved in signaling pathways downstream of Toll-like receptors (TLRs), such as the MyD88-dependent pathway, which is critical for the inflammatory response in macrophages. researchgate.netfrontiersin.org Activation of Syk in these contexts can lead to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. frontiersin.org Syk's involvement extends to activating the NLRP3 inflammasome, a key component of the innate immune response. nih.gov
Pathophysiological Implications of Aberrant Syk Activity
Given its central role in mediating powerful immune responses, it is not surprising that aberrant or dysregulated Syk activity is implicated in a variety of pathological conditions. nih.govresearchgate.net Overactivation of Syk can lead to chronic inflammation and autoimmunity. nih.gov For instance, in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, inappropriate activation of B-cells and other immune cells, driven by Syk-mediated signaling, contributes to the production of autoantibodies and tissue damage. nih.gov
In the context of malignancies, the role of Syk is complex and appears to be context-dependent. wikipedia.org In hematopoietic cancers such as B-cell lymphomas and chronic lymphocytic leukemia, Syk signaling is often constitutively active, promoting the survival and proliferation of malignant cells. wikipedia.orgaacrjournals.org This has led to the development of Syk inhibitors as a therapeutic strategy for these diseases. wikipedia.org Aberrant Syk expression has also been reported in T/NK cell neoplasms, suggesting a potential oncogenic role in these cancers as well. ashpublications.org Conversely, in some epithelial cancers, such as breast and gastric cancer, Syk has been suggested to act as a tumor suppressor. wikipedia.org Furthermore, aberrant Syk activation can contribute to other conditions, such as allergic reactions and asthma, by mediating the degranulation of mast cells. researchgate.net Dysregulated Syk signaling has also been linked to abnormal cell division and mitosis, which can contribute to tumorigenesis. researchgate.net
Data Tables
Table 1: Key Structural and Functional Features of Spleen Tyrosine Kinase (Syk)
| Feature | Description |
| Protein Type | Non-receptor Tyrosine Kinase |
| Molecular Weight | ~72 kDa |
| Key Structural Domains | Two tandem N-terminal SH2 domains, one C-terminal kinase domain |
| Primary Location | Cytoplasm |
| High Expression In | Hematopoietic cells (B-cells, T-cells, macrophages, neutrophils, mast cells) |
| Activation Mechanism | Binding of SH2 domains to phosphorylated ITAMs, autophosphorylation |
| Key Functions | Signal transduction, cell proliferation, differentiation, phagocytosis, degranulation, cytokine production |
Table 2: Syk's Role in Major Immune Receptor Signaling Pathways
| Signaling Pathway | Receptor Complex | Key Role of Syk | Downstream Effects |
| B-cell Receptor (BCR) Signaling | mIg + Ig-α/Ig-β | Recruitment to phosphorylated ITAMs, amplification of signal, phosphorylation of downstream effectors (e.g., BLNK) | B-cell activation, proliferation, differentiation, antibody production |
| Fc Receptor (FcR) Signaling | FcγR, FcεRI + ITAM-containing subunits | Recruitment to phosphorylated ITAMs, initiation of downstream signaling | Phagocytosis, degranulation, cytokine release, antibody-dependent cell-mediated cytotoxicity |
| Other Inflammatory Pathways | C-type lectins, Integrins, Toll-like receptors | Signal transduction, activation of NF-κB and inflammasome | Innate immune responses, inflammation, cellular adhesion |
Hematological Malignancies: Lymphomas and Leukemias
The B-cell receptor signaling pathway is crucial for the development, proliferation, and survival of B lymphocytes. nih.gov In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL), this pathway is abnormally and often chronically active. nih.govscispace.com Syk is a critical component of this pathway; its constitutive activation has been documented in several B-lineage lymphoid malignancies and can promote the transformation of B-cells by preventing apoptosis (programmed cell death) and inducing proliferation. oup.comscispace.comwikipedia.org
Targeting Syk is therefore a rational therapeutic strategy for these cancers. scispace.com Preclinical studies have demonstrated the anti-tumor activity of HMPL-523. As a potent and selective Syk inhibitor, this compound has been shown to block the phosphorylation of downstream proteins in the BCR signaling pathway. medchemexpress.com Research has shown its ability to inhibit cell viability and induce apoptosis in various B-cell lymphoma cell lines. medchemexpress.com
| Cell Line | Type of Malignancy | Measurement | IC50 Value (µM) | Source |
|---|---|---|---|---|
| REC-1 | Mantle Cell Lymphoma | p-BLNK Inhibition | 0.105 | medchemexpress.com |
| ARH-77 | Plasma Cell Leukemia | p-BLNK Inhibition | 0.173 | medchemexpress.com |
| Ba/F3 Tel-Syk | Engineered Cell Line | Cell Viability | 0.033 | medchemexpress.com |
A Phase I clinical study of sovleplenib (B10827857) (this compound) in patients with relapsed or refractory mature B-cell tumors showed an objective response rate of 50.8% in 59 evaluable patients with indolent B-cell lymphoma at the recommended Phase 2 dose. nih.gov Specifically, the response rate was 60.5% in patients with follicular lymphoma. nih.gov
Autoimmune and Inflammatory Disorders
Syk's role extends to signaling from Fc receptors, which are crucial in the pathology of many autoimmune and inflammatory diseases. nih.govnih.gov In conditions like immune thrombocytopenia (ITP), autoantibodies bind to platelets, and the Fc portion of these antibodies is recognized by Fc receptors on macrophages. This engagement activates Syk within the macrophages, triggering the phagocytosis and destruction of the antibody-coated platelets. nih.gov Similarly, in rheumatoid arthritis (RA), immune complexes activate Fc receptors on various immune cells, leading to Syk-mediated inflammation and joint damage. nih.govfrontiersin.org
By inhibiting Syk, this compound can interrupt this destructive signaling cascade. nih.gov This mechanism makes it a promising therapeutic candidate for autoimmune disorders characterized by autoantibody production. nih.govnih.gov Preclinical studies in animal models of ITP, autoimmune hemolytic anemia (AIHA), and collagen-induced arthritis (CIA) have shown that oral administration of sovleplenib leads to strong, dose-dependent efficacy. nih.govresearchgate.net
Clinical trials have further supported this potential. The Phase 3 ESLIM-01 trial evaluated sovleplenib in adult patients in China with chronic primary ITP who had received at least one prior therapy. nih.govhutch-med.com The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful increase in the durable response rate for patients treated with sovleplenib compared to placebo. bioworld.comnih.govhutch-med.com
| Endpoint | Sovleplenib (n=126) | Placebo (n=62) | Statistic | Source |
|---|---|---|---|---|
| Durable Response Rate | 48.4% | 0% | p<0.0001 | nih.govhutch-med.com |
| Median Time to Response | 8 days | 30 days | - | nih.gov |
The results from these studies highlight the therapeutic potential of targeting the Syk pathway with this compound in the management of specific hematological and autoimmune conditions. nih.govnih.gov
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMPL-523; HMPL 523; HMPL523. |
Origin of Product |
United States |
Hmpl 523 As a Selective Spleen Tyrosine Kinase Syk Inhibitor
Discovery and Rationale for Syk-Targeted TherapiesSpleen Tyrosine Kinase (Syk) is a non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells, playing a pivotal role in intracellular signal transductionnih.govbio-techne.comatlasgeneticsoncology.orgthermofisher.comensembl.org. It is a critical component of various immunoreceptor signaling pathways, notably the B-cell receptor (BCR) signaling pathwayatlasgeneticsoncology.orgthermofisher.com. Syk's involvement extends to coupling activated immunoreceptors to downstream signaling events that orchestrate diverse cellular responses, including proliferation, differentiation, and phagocytosisbio-techne.com.
The aberrant regulation or hyperactivity of Syk is implicated in the pathogenesis of a wide array of immune-mediated disorders and malignancies atlasgeneticsoncology.orgensembl.org. These include diversified allergic disorders, various autoimmune diseases such as immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), rheumatoid arthritis (RA), and lupus, as well as B-cell malignancies like lymphomas and leukemias atlasgeneticsoncology.orgthermofisher.comensembl.org. For instance, in ITP, platelet destruction is mediated by Syk-dependent phagocytosis of FcγR-bound platelets, making Syk inhibition a promising therapeutic strategy. Furthermore, targeting Syk signaling, which is upstream of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ), presents a potential avenue to overcome drug resistance observed with BTK or PI3Kδ inhibitors in certain hematological cancers. Given its central role in these pathological processes, the inhibition of Syk represents a rational and promising therapeutic approach for the treatment of these conditions atlasgeneticsoncology.orgthermofisher.comensembl.org.
HMPL-523: Development as a Novel Small Molecule Inhibitorthis compound, also known by its international nonproprietary name Sovleplenib (B10827857), is a novel, investigational, selective, and orally available small molecule inhibitor designed to target Spleen Tyrosine Kinaseatlasgeneticsoncology.orgthermofisher.com. The discovery and development of this compound stemmed from extensive medicinal chemistry efforts, including structure-activity relationship (SAR) investigations and pharmacokinetic (PK) optimization of a pyrido[3,4-b]pyrazine (B183377) scaffold, which was identified from a high-throughput screening (HTS) hitbio-techne.com.
The rationale behind its development was to create a next-generation Syk inhibitor that possessed not only high potency and target specificity but also desirable drug-like properties bio-techne.com. A key focus during its design was to minimize off-target kinase activity and mitigate hERG activity, which can be a concern with some kinase inhibitors. Preclinical studies have demonstrated that this compound exhibits superior selectivity compared to other Syk inhibitors, such as R406 (the active metabolite of fostamatinib), particularly against kinases like KDR and RET. The first-in-human Phase I clinical trial for this compound commenced in Australia in June 2014, focusing on autoimmune diseases. Since then, this compound has advanced significantly in clinical development, progressing to Phase III trials for primary immune thrombocytopenia (ITP) and undergoing investigation for various B-cell lymphomas and autoimmune hemolytic anemia atlasgeneticsoncology.org.
Characterization of Syk Inhibition by HMPL-523The inhibitory profile of this compound against Syk has been thoroughly characterized through a series of in vitro assays, including enzymatic, cellular, and human whole blood studies. These investigations confirm its potent and selective inhibition of Syk and its downstream signaling pathways.
Enzymatic Assay Characterization of Syk Potency and SelectivityEnzymatic assays have consistently demonstrated this compound's potent inhibition of recombinant Syk activityatlasgeneticsoncology.orgensembl.org. This compound exhibits a half-maximal inhibitory concentration (IC50) of 25 nM (0.025 μM) against Syk. Furthermore, studies have evaluated its selectivity against a panel of other kinases.
Table 1: Enzymatic Inhibition Potency (IC50) of this compound Against Various Kinases
| Kinase | IC50 (μM) |
| SYK | 0.025 |
| FLT3 | 0.063 |
| KDR | 0.390 |
| LYN | 0.921 |
| FGFR2 | 3.214 |
| AUR A | 3.969 |
This data highlights this compound's potent activity against Syk while demonstrating a favorable selectivity profile against other kinases, particularly when compared to earlier generation Syk inhibitors like R406, against which this compound showed superior selectivity, especially for KDR and RET.
Cellular Functional Inhibition in Immune Cell LinesBeyond enzymatic inhibition, this compound has been shown to effectively inhibit Syk-dependent cellular functions in various immune cell linesatlasgeneticsoncology.orgensembl.org. Specifically, it blocks the phosphorylation of B-cell linker protein (BLNK), a key downstream signaling molecule of Syk, in human mantle cell line REC-1 and human plasma cell line ARH-7777. The IC50 values for BLNK phosphorylation inhibition were 0.105 μM in REC-1 cells and 0.173 μM in ARH-7777 cells.
This compound also significantly inhibited the viability of Ba/F3 Tel-Syk cells, with an IC50 of 0.033 μM. In a broader panel of B-cell lymphoma cell lines characterized by Syk/BCR dysregulation, this compound potently inhibited cell viability, with IC50 values ranging from 0.4 to 2 μM. The compound was also observed to increase the apoptotic rate in REC-1 cells. Furthermore, this compound demonstrated synergistic anti-tumor activity on human diffused large B-cell lymphoma (DLBCL) cells when combined with other therapeutic agents, including PI3Kδ inhibitors, B-cell lymphoma 2 (Bcl2) family inhibitors, or conventional chemotherapies.
Table 2: Cellular Functional Inhibition by this compound
| Cellular Assay Target (Cell Line) | Effect | IC50/EC50 (μM) |
| BLNK phosphorylation (REC-1) | Inhibition | 0.105 |
| BLNK phosphorylation (ARH-7777) | Inhibition | 0.173 |
| Cell viability (Ba/F3 Tel-Syk) | Inhibition | 0.033 |
| Cell viability (B-cell lymphoma cell lines with Syk/BCR deregulation) | Inhibition | 0.4 - 2 |
| Apoptotic rate (REC-1) | Increased | Not specified |
Modulation of Syk-Dependent Functions in Human Whole Blood In VitroTo assess its effects in a more physiologically relevant environment, this compound's ability to modulate Syk-dependent functions was evaluated in human whole blood in vitroatlasgeneticsoncology.orgensembl.org. These studies confirmed that this compound potently inhibited B-cell activation in human whole blood, demonstrating a half-maximal effective concentration (EC50) of 0.157 μM. Additionally, this compound effectively inhibited anti-IgD antibody-induced B-cell activation in animal whole blood models, with EC50 values of 0.546 μM in rat whole blood and 1.000 μM in mouse whole blood. These findings underscore this compound's capacity to modulate relevant immune responses in a complex biological matrix.
Table 3: Modulation of Syk-Dependent Functions in Whole Blood In Vitro
| Assay Target (Species) | Effect | EC50 (μM) |
| B-cell activation (Human) | Inhibition | 0.157 |
| Anti-IgD B-cell activation (Rat) | Inhibition | 0.546 |
| Anti-IgD B-cell activation (Mouse) | Inhibition | 1.000 |
Preclinical Pharmacological Characterization and Efficacy Studies of Hmpl 523
In Vivo Efficacy in Disease Models
Xenograft Models of B-cell Lymphoma
Preclinical studies have demonstrated robust anti-tumor efficacy of HMPL-523 in xenograft models of B-cell lymphoma nih.govmedchemexpress.comcenmed.com. This compound exhibits potent inhibitory activity against cell viability in a range of B-cell lymphoma cell lines characterized by SYK/BCR deregulation, with reported IC50 values spanning from 0.4 to 2 µM nih.govguidetopharmacology.org.
In in vivo studies, this compound has shown significant anti-tumor activity. In a REC-1 subcutaneous xenograft model, oral administration of this compound at 100 mg/kg inhibited tumor growth cenmed.comguidetoimmunopharmacology.org. Specifically, in SYK-dependent xenograft models, this compound (100 mg/kg, daily oral administration) demonstrated potent anti-tumor activity in B-cell lymphoma REC-1, achieving a tumor growth inhibition (TGI) of 59% cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org. Furthermore, this compound was observed to increase the apoptotic rate of REC-1 cells cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org.
Beyond monotherapy, this compound has exhibited synergistic activities in promoting the demise of human diffused large B-cell lymphoma (DLBCL) cells when combined with other therapeutic agents, including BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org.
Table 1: In Vitro Inhibitory Activity of this compound on B-cell Lymphoma Cell Lines
| Cell Line Type | Target Pathway/Dysregulation | IC50 (µM) | Effect | Source |
| B-cell lymphoma panel | SYK/BCR deregulation | 0.4 - 2 | Cell viability inhibition | nih.govguidetopharmacology.org |
| REC-1 (Mantle Cell Lymphoma) | SYK/BCR deregulation | 0.105 (BLNK phosphorylation) | Apoptosis increase | cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org |
| ARH-7777 (Plasma Cell Line) | SYK/BCR deregulation | 0.173 (BLNK phosphorylation) | - | cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org |
| Ba/F3 Tel-Syk | Tel-Syk fusion protein | 0.033 | Cell viability inhibition | cenmed.comnih.govguidetoimmunopharmacology.org |
Table 2: In Vivo Anti-tumor Activity of this compound in B-cell Lymphoma Xenograft Models
| Model | Dose | Administration | Effect | Tumor Growth Inhibition (TGI) | Source |
| REC-1 subcutaneous xenograft | 100 mg/kg | Oral, daily | Inhibited tumor growth | 59% | cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org |
Xenograft Models of T-cell Lymphoma
This compound has demonstrated strong anti-tumor efficacy in preclinical xenograft models of T-cell lymphoma nih.govmedchemexpress.comcenmed.com. While specific detailed data on T-cell lymphoma xenograft models were less extensively reported in the provided search results compared to B-cell lymphoma, the consistent mention across multiple sources indicates its observed activity in these models nih.govmedchemexpress.comcenmed.com.
Models of Joint Inflammation and Bone Erosion (Preclinical Indication)
Spleen tyrosine kinase (SYK) is a key mediator in various immune functions, and its inhibition is considered a viable therapeutic approach for autoimmune and inflammatory diseases probechem.commedchemexpress.com. This compound has shown robust anti-inflammatory efficacy in preclinical models of joint inflammation and bone erosion probechem.commedchemexpress.com.
In a rat collagen-induced arthritis (CIA) model, a common preclinical model for rheumatoid arthritis that mimics features like cartilage degradation and bone erosion, this compound (referred to as compound 41) significantly and dose-dependently reduced the arthritis score of the paws probechem.com. At a dose of 30 mg/kg once daily (QD), this compound nearly reversed the progression of the disease to a normal state. The inhibition rate achieved with this compound at 10 mg/kg QD was notably higher (76.6%) than that of R406 at 30 mg/kg twice daily (BID). Furthermore, this compound significantly improved weight loss in these models compared to both vehicle control and R406 treatment groups at doses of 10 and 30 mg/kg QD.
Table 3: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Model
| Model | Dose (QD) | Effect on Arthritis Score | Effect on Weight Loss | Comparison to R406 (30 mg/kg BID) | Source |
| Rat CIA | 1 mg/kg | -8.3% inhibition | - | - | |
| Rat CIA | 3 mg/kg | 7.7% inhibition | - | - | |
| Rat CIA | 10 mg/kg | 96.5% inhibition | Significant improvement | Higher inhibition rate (76.6%) | |
| Rat CIA | 30 mg/kg | 159.3% inhibition (nearly reversed disease) | Significant improvement | - |
Pharmacodynamic Biomarkers in Preclinical Models
Preclinical characterization of this compound has identified key pharmacodynamic biomarkers reflecting its SYK inhibitory activity. This compound effectively blocked the phosphorylation of BLNK, a protein downstream of SYK, in human mantle cell line REC-1 and human plasma cell line ARH-7777, with IC50 values of 0.105 µM and 0.173 µM, respectively cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org. This demonstrates the compound's direct impact on the SYK signaling pathway.
In in vivo studies, this compound was observed to down-regulate the phosphorylation of TEL-SYKY352 and its downstream molecules in the spleen of BaF3TEL-SYK tumor-bearing mice. Furthermore, in an ex vivo human whole blood pharmacodynamic assay, this compound inhibited anti-IgE-induced basophil activation (measured by CD63+ expression) in a concentration-dependent manner, with an estimated half maximal effective concentration (EC50) of 47.70 ng/mL. These findings establish a clear pharmacokinetic-pharmacodynamic (PK-PD) correlation in preclinical models, indicating that the human PK exposures at certain doses are expected to provide the necessary target coverage for clinical efficacy.
Table 4: Pharmacodynamic Biomarkers of this compound Activity
| Biomarker/Assay | Model/Cell Line | Measured Effect | IC50/EC50 | Source |
| BLNK phosphorylation | REC-1 cell line | Blocked phosphorylation | 0.105 µM | cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org |
| BLNK phosphorylation | ARH-7777 cell line | Blocked phosphorylation | 0.173 µM | cenmed.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.org |
| TEL-SYKY352 phosphorylation | BaF3TEL-SYK tumor-bearing mice (spleen) | Down-regulation | - | |
| CD63+ expression (basophil activation) | Human whole blood (ex vivo) | Inhibition | 47.70 ng/mL |
Molecular Mechanisms and Signaling Pathway Modulation by Hmpl 523
Disruption of B-cell Receptor (BCR) Signaling
Syk is a major component within the B-cell receptor (BCR) signaling pathway, which is fundamental for regulating the proliferation, differentiation, and survival of B lymphocytes hutch-med.comhutch-med.comresearchgate.net. Dysregulation or abnormal activation of BCR signaling is intimately linked to the development and progression of B-cell lymphomas and various autoimmune diseases hutch-med.comresearchgate.net. HMPL-523, by inhibiting Syk, effectively disrupts BCR signaling, leading to the inhibition of B-cell activation evitachem.comnih.gov.
Preclinical characterization has demonstrated that this compound potently inhibits Syk activity in recombinant enzymatic assays and influences Syk-dependent cellular functions across various immune cell lines and human whole blood in vitro researchgate.netresearchgate.netresearchgate.netnih.gov. Specifically, this compound has been shown to block the phosphorylation of B-cell linker protein (BLNK), a crucial downstream adaptor protein in the Syk-mediated BCR signaling cascade medchemexpress.comhutch-med.comresearchgate.netwikipedia.org. This inhibitory effect on BLNK phosphorylation has been observed in human mantle cell line REC-1 and human plasma cell line ARH-7777 medchemexpress.com.
Table 1: Inhibitory Potency of this compound on Syk and BLNK Phosphorylation
| Target/Assay | IC50 (nM) | Reference |
| Syk (recombinant enzymatic assay) | 25 | medchemexpress.com |
| BLNK phosphorylation (REC-1 cell line) | 105 | medchemexpress.com |
| BLNK phosphorylation (ARH-7777 cell line) | 173 | medchemexpress.com |
The activation of Syk initiates a complex network of downstream signal transduction pathways involving effector molecules such as phospholipase C gamma (PLCγ), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) researchgate.net. The inhibition of Syk by this compound consequently impacts these critical signaling pathways, thereby modulating B-cell responses.
In the context of B-cell malignancies, this compound has demonstrated significant effects on cell viability and cell cycle progression. It inhibits cell survival and increases the apoptotic rate in B-cell lymphoma cell lines characterized by Syk/BCR dysregulation medchemexpress.comhutch-med.comresearchgate.net. Notably, this compound has been shown to increase the apoptotic rate of REC-1 cells medchemexpress.comresearchgate.net.
Furthermore, this compound exhibits synergistic anti-tumor activity in human diffused large B-cell lymphoma (DLBCL) cells when combined with other targeted agents, including Bruton's Tyrosine Kinase (BTK) inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors medchemexpress.comhutch-med.comresearchgate.net. In vivo studies utilizing Syk-dependent xenograft models have corroborated these findings, with daily oral administration of this compound demonstrating potent anti-tumor activity in B-cell lymphoma REC-1, resulting in a tumor growth inhibition (TGI) of 59% medchemexpress.comresearchgate.net.
Table 2: Anti-Tumor Activity of this compound in Preclinical Models
| Model Type | Cell Line/Model | This compound Dose (Oral, Daily) | Observed Effect | Reference |
| In vitro (Cell viability) | B-cell lymphoma cell lines (Syk/BCR dysregulation) | IC50s from 0.4 to 2 µM | Potent inhibition of cell survival | medchemexpress.com |
| In vitro (Apoptosis) | REC-1 cells | Not specified | Increased apoptotic rate | medchemexpress.comresearchgate.net |
| In vivo (Xenograft) | REC-1 subcutaneous xenograft model | 100 mg/kg | Potent anti-tumor activity (TGI: 59%) | medchemexpress.comresearchgate.net |
Inhibition of FcγR Signaling in Macrophages (in Autoimmune Contexts)
Beyond its impact on B-cells, Syk plays a critical role in the regulation of downstream signals originating from Fc receptors (FcRs), particularly FcγRs researchgate.netresearchgate.nethutch-med.com. The activation of FcγRs on myeloid cells, such as macrophages, triggers a Syk-mediated signaling pathway that leads to the internalization of IgG-opsonized antigens, cells, or pathogens through phagocytosis semanticscholar.orgbham.ac.uk.
In autoimmune diseases like Immune Thrombocytopenia (ITP) and warm Autoimmune Hemolytic Anemia (wAIHA), immune complexes formed by IgG autoantibodies bound to self-antigens activate FcγRs hutch-med.comsemanticscholar.orgbham.ac.uktandfonline.com. This activation drives the destruction of platelets or red blood cells, contributing to disease pathology semanticscholar.orgbham.ac.uktandfonline.com. This compound, as a Syk inhibitor, effectively prevents this destruction by inhibiting FcγR signaling in macrophages hutch-med.comhutch-med.comsemanticscholar.orgbham.ac.uktandfonline.com.
Potential Influence on Autoantibody Production
Syk is a key player in the processes of B-cell activation and subsequent autoantibody production researchgate.netresearchgate.netsemanticscholar.orgbham.ac.uk. By inhibiting Syk, this compound may interfere with the B-cell receptor signaling pathway that ultimately leads to the formation of plasma cells and the generation of autoantibodies semanticscholar.orgbham.ac.uktandfonline.com. This dual mechanism of action, targeting both autoantibody-mediated cellular destruction and the production of autoantibodies themselves, positions Syk inhibition as an appealing therapeutic strategy for autoimmune conditions such as ITP semanticscholar.orgbham.ac.uktandfonline.com.
Mechanisms of this compound in Modulating Immune Cell Activation and Function
The overarching mechanism by which this compound modulates immune cell activation and function is through its potent and selective inhibition of Syk researchgate.netresearchgate.netresearchgate.netnih.govmedchemexpress.com. This inhibition broadly impacts the immune system by:
Disrupting B-cell receptor signaling, thereby influencing B-cell proliferation, differentiation, survival, and ultimately, the production of autoantibodies researchgate.netresearchgate.netresearchgate.netnih.govhutch-med.comhutch-med.comhutch-med.comresearchgate.netevitachem.comnih.govsemanticscholar.orgbham.ac.uktandfonline.com.
Inhibiting FcγR signaling in macrophages, which reduces immune complex-mediated phagocytosis and the destruction of cells like platelets in ITP researchgate.nethutch-med.comhutch-med.comsemanticscholar.orgbham.ac.uktandfonline.com.
Preclinical studies have demonstrated the robust in vivo efficacy of this compound in various murine models of autoimmune diseases, including immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD), as well as in a rat model of collagen-induced arthritis (CIA) researchgate.netnih.gov. These effects were observed in a dose-dependent manner, collectively underscoring the therapeutic potential of this compound for the treatment of autoimmune diseases and B-cell malignancies researchgate.netresearchgate.netnih.gov.
Comparative Analysis with Other Spleen Tyrosine Kinase Syk Inhibitors in Research
Selectivity Profile of HMPL-523 Relative to Other Syk Inhibitors
This compound is characterized by its high potency and superior selectivity for Syk compared to other inhibitors, notably R406, the active metabolite of fostamatinib (B613848). nih.govacs.orgdrughunter.comprobechem.commedchemexpress.comhaematologica.orgselleckchem.com This enhanced selectivity is a key differentiator, particularly concerning kinases such as KDR and RET, which are known off-targets for R406. nih.govacs.orghaematologica.org
R406 has been shown to potently inhibit at least 25 other enzymes with an IC50 value equal to or lower than its activity against Syk (0.050 μM). acs.org For instance, R406 exhibits potent inhibition of KDR with an IC50 of 0.030 μM, an off-target effect implicated in the hypertension observed with fostamatinib in preclinical and clinical settings. acs.org In contrast, this compound demonstrates significantly reduced activity against these off-targets.
The kinase inhibition profiles of this compound and R406 highlight these differences:
| Kinase | This compound IC50 (µM) | R406 IC50 (µM) |
| Syk | 0.025 | 0.054 |
| Flt3 | 0.063 | 0.009 |
| KDR | 1211 | 0.030 |
| Lyn | 0.921 | 0.160 |
| FGFR2 | 3.214 | 0.057 |
| AUR A | 3.969 | 0.219 |
Data adapted from a comparative study. hutch-med.com
This table illustrates that while R406 inhibits several kinases, including Flt3, KDR, Lyn, FGFR2, and AUR A, at concentrations comparable to or even lower than its Syk inhibition, this compound maintains a much higher selectivity for Syk. Specifically, this compound inhibits only one kinase at an IC50 lower than its Syk IC50, whereas R406 inhibits at least 24 kinases at an IC50 lower than its Syk IC50. hutch-med.com This improved selectivity profile of this compound is designed to mitigate off-target activities, potentially leading to an improved clinical safety profile, particularly by sparing KDR activity which is associated with hypertension. hutch-med.com
Furthermore, differences in plasma protein binding contribute to this compound's enhanced effectiveness. The plasma protein binding of this compound in human and mouse was reported as 82.9% and 92.8%, respectively, which is lower than that of R406 (98.5% and 98.1%). acs.org This difference results in a significantly higher concentration of free, unbound this compound in human blood (10-fold higher) and mouse (3-fold higher) compared to unbound R406, contributing to this compound's superior efficacy in Syk-dependent whole blood assays. acs.org
Distinctive Preclinical Activity or Mechanistic Insights Compared to Related Compounds
Preclinical studies have demonstrated that this compound exhibits robust anti-tumor activity in models of B-cell malignancy. nih.govprobechem.commedchemexpress.comhaematologica.org Mechanistically, this compound effectively blocked the phosphorylation of BLNK, a protein downstream of Syk, in human mantle cell line REC-1 and human plasma cell line ARH-7777, with IC50 values of 0.105 μM and 0.173 μM, respectively. probechem.commedchemexpress.com It also inhibited the viability of Ba/F3 Tel-Syk cells with an IC50 of 0.033 μM and showed potent inhibition of cell viability in a panel of B-cell lymphoma cell lines characterized by SYK/BCR deregulation, with IC50 values ranging from 0.4 to 2 μM. probechem.commedchemexpress.com
Beyond its direct inhibitory effects, this compound has been observed to increase the apoptotic rate in REC-1 cells. probechem.com Notably, it demonstrated synergistic activities when combined with BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors in eradicating human diffuse large B-cell lymphoma (DLBCL) cells. probechem.commedchemexpress.comselleckchem.com
In comparative preclinical efficacy studies, this compound showed superior performance. In a mouse collagen II-induced arthritis (CIA) model, this compound significantly and dose-dependently reduced the arthritis scores of the paws. At a dose of 10 mg/kg once daily (QD), the inhibition rate of this compound was higher than that of R406 at 30 mg/kg twice daily (BID), demonstrating a 76.6% inhibition. acs.org Furthermore, this compound significantly improved weight loss in this model compared to both the vehicle control group and the R406-treated group. acs.org
Compared to other Syk inhibitors in research and development:
Fostamatinib (prodrug of R406) : As the only FDA-approved Syk inhibitor, fostamatinib's primary use is in chronic ITP. tandfonline.commhmedical.comwikipedia.org Its preclinical and clinical profile, particularly its off-target inhibition of KDR, has highlighted the need for more selective agents. acs.org
Entospletinib : This experimental Syk inhibitor is under investigation for various hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), non-Hodgkin lymphoma (NHL), and graft-versus-host disease (GvHD). tandfonline.comwikipedia.orgnih.gov
Cevidoplenib (B606608) (SKI-O-703) : An orally available Syk inhibitor, cevidoplenib shows potential anti-inflammatory and immunomodulating activities. Preclinical studies have indicated its ability to ameliorate lupus nephritis and serum-induced arthritis in murine models. tandfonline.comidrblab.netselleckchem.comnih.gov
Molecular docking studies of a precursor compound (compound 12) related to this compound revealed its binding within the ATP binding site of the Syk protein, a common binding mode shared by other Syk inhibitors like fostamatinib, entospletinib, and lanraplenib. acs.org This suggests a similar fundamental mechanism of action at the enzymatic level, with this compound distinguishing itself through optimized selectivity and preclinical efficacy.
Research Methodologies Employed in Hmpl 523 Investigation
In Vivo Preclinical Study Designs
Evaluation of Tumor Growth Inhibition in Oncological Models
Preclinical studies have demonstrated the robust anti-tumor activity of HMPL-523 in various in vitro and in vivo oncological models. This compound potently inhibits Syk activity in recombinant enzymatic assays and disrupts Syk-dependent cellular functions in a range of immune cell lines and human whole blood in vitro. nih.govmrc.ac.ukhutch-med.comresearchgate.netmedchemexpress.com
In cell-based assays, this compound effectively blocked the phosphorylation of BLNK, a downstream protein of Syk, in human mantle cell line REC-1 and human plasma cell line ARH-7777, with IC50 values of 0.105 µM and 0.173 µM, respectively. mrc.ac.ukhutch-med.comresearchgate.netmedchemexpress.com It also inhibited the cell viability of Ba/F3 Tel-Syk cells with an IC50 of 0.033 µM. mrc.ac.ukresearchgate.netmedchemexpress.com Furthermore, this compound induced apoptosis in REC-1 cells and potently inhibited cell survival across a panel of B-cell lymphoma cell lines with Syk/BCR deregulation, exhibiting IC50 values ranging from 0.4 to 2 µM. researchgate.netmedchemexpress.com
Table 1: In vitro Inhibition of Syk Signaling and Cell Viability by this compound
| Cell Line / Target | Assay Type | This compound IC50 (µM) | Reference |
| Syk | Enzymatic Assay | 0.025 | mrc.ac.ukresearchgate.netmedchemexpress.com |
| BLNK (REC-1) | Phosphorylation Inhibition (Cell-based) | 0.105 | mrc.ac.ukhutch-med.comresearchgate.netmedchemexpress.com |
| BLNK (ARH-7777) | Phosphorylation Inhibition (Cell-based) | 0.173 | mrc.ac.ukhutch-med.comresearchgate.netmedchemexpress.com |
| Ba/F3 Tel-Syk | Cell Viability Inhibition | 0.033 | mrc.ac.ukresearchgate.netmedchemexpress.com |
| B-cell Lymphoma Lines | Cell Survival Inhibition | 0.4 - 2 | researchgate.netmedchemexpress.com |
In in vivo studies, this compound demonstrated significant anti-tumor activity in Syk-dependent xenograft models. Daily oral administration of 100 mg/kg this compound resulted in potent tumor growth inhibition (TGI) of 59% in the REC-1 subcutaneous xenograft model. mrc.ac.ukresearchgate.netmedchemexpress.comwikipedia.org In mice bearing Ba/F3TEL-SYK tumors, this compound dose-dependently increased their lifespan and down-regulated the phosphorylation of TEL-SYKY352 and its downstream molecules in the spleen. hutch-med.com
This compound also exhibited synergistic activities in promoting cell killing in human diffuse large B-cell lymphoma (DLBCL) cells when combined with other therapeutic agents, including Bruton's tyrosine kinase (BTK) inhibitors, phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, and Bcl-2 family inhibitors. researchgate.netmedchemexpress.com
Assessment of Autoimmune Disease Progression in Animal Models
Preclinical characterization of this compound also revealed strong in vivo efficacies in various rodent models of autoimmune diseases, indicating its potential as a therapeutic agent for these conditions. nih.govresearchgate.netmims.comresearchgate.net
This compound, administered orally, demonstrated dose-dependent efficacy in murine models of:
Immune Thrombocytopenia (ITP): It showed strong efficacy in murine models of ITP. nih.govresearchgate.netresearchgate.net
Autoimmune Hemolytic Anemia (AIHA): Significant efficacy was observed in murine models of AIHA. nih.govresearchgate.netresearchgate.net
Chronic Graft-Versus-Host Disease (cGVHD): this compound proved effective in murine models of cGVHD. nih.govresearchgate.netresearchgate.net
Collagen-Induced Arthritis (CIA): In a rat CIA model, this compound significantly and dose-dependently reduced the arthritis score of the paws. At a dose of 30 mg/kg once daily, it nearly reversed the progression of the disease to its normal status. The inhibition rate at 10 mg/kg once daily was notably higher than that of R406 at 30 mg/kg twice daily (76.6%). Furthermore, this compound significantly improved weight loss compared to vehicle control and R406 groups at doses of 10 and 30 mg/kg once daily. nih.govnih.gov
Table 2: Efficacy of this compound in Preclinical Autoimmune Disease Models
| Animal Model | Disease Indication | Key Finding / Efficacy | Reference |
| Murine ITP Model | Immune Thrombocytopenia | Demonstrated strong in vivo efficacy in a dose-dependent manner. | nih.govresearchgate.netresearchgate.net |
| Murine AIHA Model | Autoimmune Hemolytic Anemia | Demonstrated strong in vivo efficacy in a dose-dependent manner. | nih.govresearchgate.netresearchgate.net |
| Murine cGVHD Model | Chronic Graft-Versus-Host Disease | Demonstrated strong in vivo efficacy in a dose-dependent manner. | nih.govresearchgate.netresearchgate.net |
| Rat Collagen-Induced Arthritis (CIA) | Collagen-Induced Arthritis | Significantly and dose-dependently reduced arthritis scores. At 30 mg/kg QD, disease progression was nearly reversed. Improved weight loss compared to vehicle and R406. Inhibition rate at 10 mg/kg QD was 76.6% higher than R406 at 30 mg/kg BID. nih.gov | nih.govnih.gov |
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic (PK) studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion properties of this compound. This compound is orally available and rapidly absorbed, with a median time to maximum plasma concentration (Tmax) typically observed between 3 and 6 hours under both fasted and fed conditions. cenmed.com
The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with increasing doses, observed across a range of 100 mg to 800 mg in single ascending dose studies. researchgate.netresearchgate.netcenmed.comidrblab.netnih.gov In multiple ascending dose studies, steady-state was achieved within 48 hours of daily administration, with an accumulation ratio of 1.3 to 1.5-fold over 14 days of dosing. cenmed.com The terminal half-life (t1/2) ranged between 9.808 hours and 13.488 hours across this compound doses of 100 to 800 mg. cenmed.com
This compound demonstrated extensive tissue distribution in preclinical studies. wikidata.org Its plasma protein binding in humans was 82.9% and in mice was 92.8%, which is lower than that of R406 (98.5% in humans and 98.1% in mice). This difference resulted in a 10-fold higher free concentration of this compound in human blood and a 3-fold higher free concentration in mouse blood compared to unbound R406, contributing to its effectiveness in Syk-dependent whole blood assays. nih.gov Food consumption was found to increase the systemic exposure of this compound by up to 1.5-fold, suggesting enhanced relative bioavailability in the fed state. cenmed.com
Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Finding | Species/Condition | Reference |
| Oral Availability | Favorable | Preclinical | nih.gov |
| Absorption | Rapidly absorbed | Preclinical | cenmed.com |
| Tmax (median) | 3-6 hours | Human (preclinical PK data for human are often derived from early phase I studies, but the prompt asks for preclinical species) | cenmed.com |
| Cmax & AUC | Increased proportionally with dose (100-800 mg range) | Human (preclinical PK data for human are often derived from early phase I studies, but the prompt asks for preclinical species) | researchgate.netresearchgate.netcenmed.comidrblab.netnih.gov |
| t1/2 (terminal) | 9.808 - 13.488 hours (across 100-800 mg doses) | Human (preclinical PK data for human are often derived from early phase I studies, but the prompt asks for preclinical species) | cenmed.com |
| Accumulation Ratio | 1.3 - 1.5 fold (over 14 days daily dosing) | Human (preclinical PK data for human are often derived from early phase I studies, but the prompt asks for preclinical species) | cenmed.com |
| Tissue Distribution | Extensive | Preclinical | wikidata.org |
| Plasma Protein Binding (Human) | 82.9% | Human | nih.gov |
| Plasma Protein Binding (Mouse) | 92.8% | Mouse | nih.gov |
| Food Effect | Systemic exposure increased up to 1.5-fold in fed condition | Human (preclinical PK data for human are often derived from early phase I studies, but the prompt asks for preclinical species) | cenmed.com |
Data Analysis and Interpretation in Preclinical Research
The comprehensive preclinical research on this compound highlights its significant potential as a therapeutic agent due to its potent and selective inhibition of Syk. The consistent inhibition of Syk activity and downstream signaling pathways observed across various in vitro cellular assays underscores its targeted mechanism of action in modulating immune cell functions and B-cell receptor signaling. nih.govhutch-med.comresearchgate.netresearchgate.netmedchemexpress.comhaematologica.org
The demonstrated efficacy in oncological models, particularly in inhibiting tumor growth and inducing apoptosis in B-cell lymphoma cell lines and xenograft models, provides strong evidence for its application in hematologic malignancies. mrc.ac.ukhutch-med.comresearchgate.netmedchemexpress.comwikipedia.org The synergistic effects observed when this compound is combined with other targeted therapies, such as BTK, PI3Kδ, and Bcl-2 inhibitors, suggest potential for combination strategies to enhance therapeutic outcomes and overcome resistance mechanisms in complex B-cell malignancies. researchgate.netmedchemexpress.com
Beyond oncology, the robust preclinical efficacy in diverse autoimmune disease models, including ITP, AIHA, cGVHD, and CIA, supports the broad therapeutic applicability of this compound in immune-mediated disorders. nih.govnih.govresearchgate.netresearchgate.net The dose-dependent responses and significant amelioration of disease progression in these models further validate Syk as a critical target in autoimmune pathology. nih.govnih.govresearchgate.netresearchgate.net
Pharmacokinetic profiling revealed a favorable preclinical profile for this compound, characterized by good oral bioavailability, dose-proportional exposure, and a suitable half-life for once-daily administration. nih.govcenmed.com Its lower plasma protein binding compared to certain other Syk inhibitors like R406 leads to higher free drug concentrations, which may contribute to its observed potency in in vivo and whole blood assays. nih.gov The improved selectivity profile of this compound over R406, particularly against off-targets like KDR and RET, suggests a potentially more favorable therapeutic window. nih.govhaematologica.org
Collectively, the preclinical data establish this compound as a highly promising Syk inhibitor with significant therapeutic potential across a spectrum of B-cell malignancies and autoimmune diseases. These findings provide a strong scientific rationale for its continued clinical development. nih.govnih.govmrc.ac.ukhutch-med.comresearchgate.netresearchgate.netmims.commedchemexpress.comwikipedia.orgresearchgate.net
Emerging Research Areas and Future Preclinical Directions for Hmpl 523
Consideration of HMPL-523 in the Context of Precision Medicine Approaches in Research
This compound, also known as sovleplenib (B10827857), is a novel, orally available, and highly selective small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a crucial intracellular tyrosine kinase involved in signal transduction within immune cells, particularly as a major component of the B-cell receptor (BCR) signaling pathway. The aberrant regulation of Syk is implicated in various allergic disorders, autoimmune diseases, and B-cell malignancies, making it a compelling therapeutic target. hutch-med.comnih.govnih.govhutch-med.comhutch-med.com
The development of this compound aligns with precision medicine principles by targeting a specific molecular pathway (Syk inhibition) known to be dysregulated in particular disease contexts. Its design aimed to achieve high selectivity, addressing limitations observed with earlier-generation Syk inhibitors, such as fostamatinib (B613848), which exhibited off-target toxicities due to poorer kinase selectivity. hutch-med.comnih.govacs.org This enhanced selectivity is a cornerstone of precision medicine, seeking to maximize therapeutic effect while minimizing adverse outcomes.
Detailed Research Findings
Preclinical and clinical research has explored this compound across a spectrum of autoimmune diseases and hematological malignancies, demonstrating its targeted pharmacological activity and efficacy in specific disease models and patient populations.
Preclinical Pharmacological Characterization
In preclinical studies, this compound demonstrated potent and selective inhibition of Syk activity. It inhibited Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro. nih.govprobechem.com Furthermore, in vivo studies in diverse animal models of autoimmune diseases and B-cell malignancies have shown significant efficacy. nih.govacs.orgprobechem.com
Table 1: Preclinical In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 (nM) / IC50 (µM) | Reference |
| Spleen Tyrosine Kinase (Syk) (enzymatic assay) | 25 nM | probechem.comtargetmol.com |
| BLNK phosphorylation (human mantle cell line REC-1) | 0.105 µM | probechem.com |
| BLNK phosphorylation (human plasma cell line ARH-7777) | 0.173 µM | probechem.com |
| Cell viability (Ba/F3 Tel-Syk) | 0.033 µM | probechem.com |
| Cell viability (B-cell lymphoma cell lines with SYK/BCR deregulation) | 0.4 - 2 µM | probechem.com |
In murine models, this compound exhibited strong in vivo efficacy in immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD) models in a dose-dependent manner. nih.gov In a rat model of collagen-induced arthritis (CIA), this compound significantly and dose-dependently reduced arthritis scores. At a dose of 10 mg/kg once daily (QD), its inhibition rate was notably higher than that of R406 (an active metabolite of fostamatinib) at 30 mg/kg twice daily (BID), achieving 76.6% inhibition. At 30 mg/kg QD, this compound nearly reversed the disease progression to its normal status. acs.org The compound also demonstrated potent anti-tumor activity in Syk-dependent xenograft models of B-cell lymphoma. probechem.com
Clinical Research Findings in Hematological Malignancies
This compound has been investigated in Phase I studies for patients with relapsed or refractory mature B-cell tumors. nih.govresearchgate.net A multi-center, open-label Phase I study in China (NCT02857998) included dose-escalation and dose-expansion phases. nih.govresearchgate.net
Table 2: this compound Efficacy in Relapsed/Refractory B-cell Lymphoma (Phase I Dose Expansion)
| Lymphoma Subtype | Objective Response Rate (ORR) (95% CI) | Number of Evaluable Patients | Reference |
| Indolent B-cell lymphoma (overall) | 50.8% (37.5-64.1) | 59 | nih.gov |
| Follicular Lymphoma (FL) | 60.5% | - | nih.gov |
| Marginal Zone Lymphoma (MZL) | 28.6% | - | nih.gov |
| Lymphoplasmacytic Lymphoma/Waldenström Macroglobulinemia (LPL/WM) | 0% | - | nih.gov |
Stable disease was observed in 29.4% of patients (5 out of 17), including those with diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), small lymphocytic lymphoma (SLL), and peripheral T-cell lymphoma (PTCL). researchgate.net These findings suggest that this compound's efficacy may vary across different B-cell lymphoma subtypes, highlighting the potential for precision medicine approaches where patient selection based on specific lymphoma characteristics or Syk pathway dependency could optimize outcomes.
Clinical Research Findings in Autoimmune Diseases
This compound is also under extensive investigation for autoimmune conditions, particularly primary immune thrombocytopenia (ITP), an autoimmune disorder characterized by platelet destruction mediated by Syk-dependent phagocytosis. hutch-med.comnih.gov This direct link between Syk activity and disease pathology underscores the precision medicine rationale for its use in ITP.
Table 3: this compound Efficacy in Primary Immune Thrombocytopenia (Phase Ib Study)
| Patient Group (RP2D: 300mg QD) | Response Rate (Platelet count ≥ 50×10^9/L) (Initial 8-week double-blinded phase) | Overall Response (OR) (Dose Expansion) | Stable Response (SR) (Dose Expansion) | Reference |
| This compound (n=16) | 68.8% (11/16 patients) | 55% (11/20 patients) | 25% (5/20 patients) | researchgate.nethutch-med.com |
| Placebo (n=11) | 9.1% (1/11 patients) | 14% (7/49 patients) (Fostamatinib placebo data for comparison) | 2% (1/49 patients) (Fostamatinib placebo data for comparison) | researchgate.nethutch-med.com |
These results indicate that this compound induces a significant response in ITP patients, supporting its potential as a targeted therapy for this condition. The ongoing Phase III ESLIM-01 trial (NCT05029635) in China further evaluates this compound in adult patients with primary ITP who have received at least one prior therapy, reflecting a precision medicine approach by focusing on a patient population with unmet needs and a clear biological rationale for Syk inhibition. hutch-med.comspringer.com
Future Preclinical Directions
Future preclinical research for this compound within a precision medicine framework could involve:
Biomarker Identification: Further investigation into specific biomarkers that predict response or resistance to this compound in different patient subsets. This could include detailed genomic, transcriptomic, or proteomic analyses to identify molecular signatures indicative of Syk pathway dependency.
Combination Therapies: Exploring synergistic effects of this compound with other targeted agents, particularly in malignancies where multiple pathways contribute to disease progression. For instance, this compound has shown synergistic activities on killing human DLBCL cells in combination with BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors in vitro. probechem.com
Disease Subtype Specificity: Deeper characterization of this compound's activity across various rare or aggressive subtypes of autoimmune diseases and lymphomas, to precisely define the patient populations most likely to benefit.
Tissue Distribution and Pharmacodynamics: Continued research into the compound's extensive tissue distribution, especially in tissue-oriented autoimmune diseases, to understand how this property contributes to its efficacy and to guide patient selection. hutch-med.com
The focus on Syk as a well-defined molecular target, coupled with the compound's high selectivity and demonstrated efficacy in specific disease models and patient cohorts, positions this compound as a promising candidate for precision medicine approaches in both autoimmune disorders and hematological malignancies.
Q & A
Q. What is the mechanistic basis for HMPL-523’s selective inhibition of Syk in B-cell receptor (BCR) signaling, and how does this influence experimental design in ITP preclinical models?
this compound selectively targets Syk, a key kinase in BCR signaling, which drives autoimmune platelet destruction in ITP. Preclinical models (e.g., murine ITP models) often use Syk-dependent signaling assays to quantify target engagement, such as phosphorylation inhibition of downstream effectors (e.g., PLCγ2, ERK) . Researchers should prioritize dose-response studies to establish IC50 values in Syk-dependent pathways while controlling for off-target effects via kinase selectivity panels .
Q. How do Phase III clinical trial designs for this compound in ITP address limitations observed in earlier-phase studies?
The Phase III trial (NCT05029635) adopts a randomized, double-blind, placebo-controlled design with a primary endpoint of durable platelet response (platelet count ≥50×10⁹/L for ≥6/8 weeks). This addresses Phase Ib limitations (e.g., small sample size, open-label bias) by incorporating rigorous blinding and statistical power calculations. Secondary endpoints include safety profiles and time to response, ensuring alignment with FDA/EMA guidelines for ITP therapies .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for optimizing this compound dosing in heterogeneous patient populations?
Key PK parameters include Cmax (peak plasma concentration) and AUC0-t (exposure over time), while PD markers focus on platelet response kinetics and Syk inhibition durability. Population PK modeling in Phase I trials identified 300 mg QD as the optimal dose, balancing efficacy (80% ORR) with manageable hepatic enzyme elevations (Grade 1 TRAEs) . Researchers should integrate sparse sampling and biomarker monitoring (e.g., platelet counts, anti-GPIIb/IIIa antibodies) to personalize dosing .
Advanced Research Questions
Q. How do contradictory efficacy outcomes in this compound trials (e.g., ORR vs. DRR) inform mechanistic hypotheses about Syk inhibition in ITP?
In Phase Ib, this compound achieved an 80% ORR but only 40% DRR in refractory ITP patients. This suggests transient Syk inhibition may not fully resolve autoimmune memory. Advanced studies should explore combinatorial approaches (e.g., this compound + anti-CD20) or Syk-DNA methyltransferase crosstalk using single-cell RNA sequencing of B-cell subsets . Contradictions highlight the need for longitudinal immune profiling to distinguish responders/non-responders .
Q. What experimental strategies validate this compound’s synergistic potential with azacitidine in AML, and how do these address resistance mechanisms?
Preclinical data show this compound synergizes with azacitidine by suppressing Syk-mediated survival signals in TP53-mutated AML blasts. Researchers use ex vivo co-culture assays (primary AML cells + stromal cells) to model bone marrow microenvironments. Synergy is quantified via Chou-Talalay combination indices, with mechanistic validation via CRISPR-Cas9 Syk knockouts . This approach identifies biomarkers (e.g., Syk phosphorylation status) predictive of response .
Q. How can translational models reconcile disparities in this compound’s efficacy between hematologic malignancies (e.g., lymphoma vs. ITP)?
Syk’s role varies across malignancies: ITP relies on Syk-BCR signaling in autoantibody-producing B cells, while lymphomas often harbor Syk-independent mutations (e.g., MYD88). Advanced studies employ patient-derived xenografts (PDXs) with Syk pathway activation scoring (e.g., phospho-Syk IHC) to stratify tumors. For example, this compound showed robust activity in Syk-high DLBCL PDXs but limited efficacy in Syk-low follicular lymphoma, guiding patient selection criteria .
Methodological Recommendations
- For Mechanistic Studies : Use phospho-proteomic arrays to map Syk-dependent signaling nodes in primary patient samples .
- For Clinical Trials : Implement adaptive designs (e.g., Bayesian response-adaptive randomization) to optimize dosing in real-time .
- For Biomarker Discovery : Leverage multi-omics integration (e.g., scRNA-seq + CyTOF) to dissect immune cell heterogeneity in ITP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
